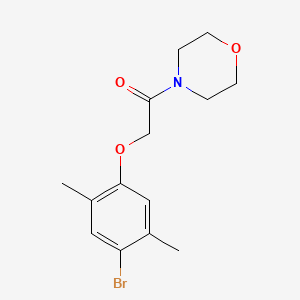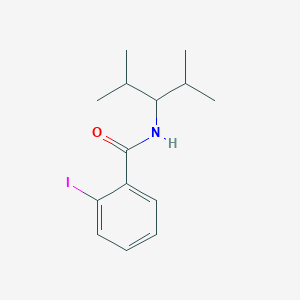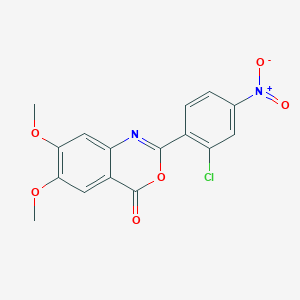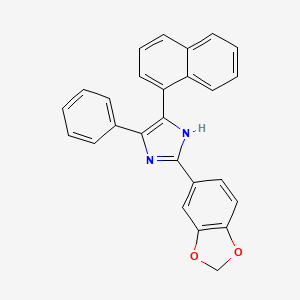
2-(4-Bromo-2,5-dimethylphenoxy)-1-morpholin-4-ylethanone
Descripción general
Descripción
2-(4-Bromo-2,5-dimethylphenoxy)-1-morpholin-4-ylethanone is an organic compound that features a brominated phenoxy group attached to a morpholine ring via an ethanone linker
Métodos De Preparación
The synthesis of 2-(4-Bromo-2,5-dimethylphenoxy)-1-morpholin-4-ylethanone typically involves the following steps:
Bromination: The starting material, 2,5-dimethylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 4-bromo-2,5-dimethylphenol.
Etherification: The brominated phenol is then reacted with 2-chloroacetyl chloride in the presence of a base to form 2-(4-bromo-2,5-dimethylphenoxy)acetyl chloride.
Morpholine Addition: Finally, the acetyl chloride derivative is reacted with morpholine to yield the target compound, this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
2-(4-Bromo-2,5-dimethylphenoxy)-1-morpholin-4-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2,5-dimethylphenoxy)-1-morpholin-4-ylethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2,5-dimethylphenoxy)-1-morpholin-4-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-Bromo-2,5-dimethylphenoxy)-1-morpholin-4-ylethanone include:
4-Bromo-2,5-dimethylphenol: Lacks the morpholine and ethanone groups, making it less versatile in chemical reactions.
2-(4-Bromo-2,5-dimethylphenoxy)acetamide: Contains an amide group instead of the morpholine ring, which may alter its biological activity and chemical reactivity.
4-Bromo-2,5-difluorobenzonitrile: Features a nitrile group and fluorine atoms, providing different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of a brominated phenoxy group with a morpholine ring, offering a balance of hydrophobic and hydrophilic interactions for diverse applications.
Propiedades
IUPAC Name |
2-(4-bromo-2,5-dimethylphenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-10-8-13(11(2)7-12(10)15)19-9-14(17)16-3-5-18-6-4-16/h7-8H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENOBMKBHQJVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B3498761.png)

![N-{4-[(4-bromo-3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B3498772.png)

![4-methoxy-N-{2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B3498780.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3498791.png)

![N-(3-chloro-4-methylphenyl)-2-(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B3498809.png)
![2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3498823.png)
![2-(4-CHLOROPHENYL)-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B3498831.png)
![Methyl 3-{[(3-iodophenyl)carbonyl]amino}benzoate](/img/structure/B3498841.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-bromo-3-methoxy-2-naphthamide](/img/structure/B3498853.png)


